Cas no 1414350-81-4 (Tert-Butyl 7-nitro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate)

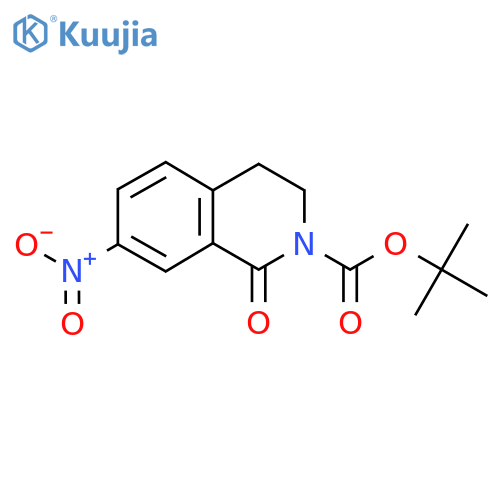

1414350-81-4 structure

商品名:Tert-Butyl 7-nitro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate

CAS番号:1414350-81-4

MF:C14H16N2O5

メガワット:292.287243843079

CID:4821719

Tert-Butyl 7-nitro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl 7-nitro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate

- 1-Oxo-7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylic acid tert-butyl ester

- Tert-Butyl 7-nitro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate

-

- インチ: 1S/C14H16N2O5/c1-14(2,3)21-13(18)15-7-6-9-4-5-10(16(19)20)8-11(9)12(15)17/h4-5,8H,6-7H2,1-3H3

- InChIKey: ZQKLSCAFXUCSAQ-UHFFFAOYSA-N

- ほほえんだ: O(C(N1C(C2C=C(C=CC=2CC1)[N+](=O)[O-])=O)=O)C(C)(C)C

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 2

- 複雑さ: 451

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 92.4

Tert-Butyl 7-nitro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM223405-1g |

tert-Butyl 7-nitro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate |

1414350-81-4 | 95% | 1g |

$389 | 2021-08-04 | |

| Alichem | A189010588-1g |

tert-Butyl 7-nitro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate |

1414350-81-4 | 95% | 1g |

$464.28 | 2022-04-02 | |

| Chemenu | CM223405-1g |

tert-Butyl 7-nitro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate |

1414350-81-4 | 95% | 1g |

$*** | 2023-03-30 |

Tert-Butyl 7-nitro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate 関連文献

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

1414350-81-4 (Tert-Butyl 7-nitro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate) 関連製品

- 557-08-4(10-Undecenoic acid zinc salt)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 4770-00-7(3-cyano-4-nitroindole)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量